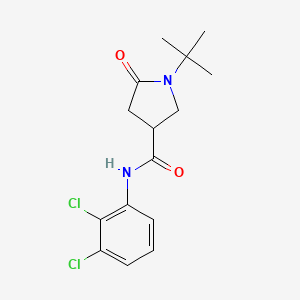![molecular formula C25H23FN2O2 B14961731 N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B14961731.png)
N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a fluorobenzoyl group and a phenylacetamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylacetamide Group: The final step involves the acylation of the intermediate product with phenylacetic acid or its derivatives under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the quinoline core.
Applications De Recherche Scientifique
N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide can be compared with similar compounds such as:
Flubendazole: A benzimidazole derivative with anthelmintic properties, used to treat worm infections.
1-(4-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide: A compound with similar structural features, used in research for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which differentiate it from other related compounds.
Propriétés
Formule moléculaire |
C25H23FN2O2 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[1-(4-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H23FN2O2/c1-17-16-24(28(18(2)29)21-8-4-3-5-9-21)22-10-6-7-11-23(22)27(17)25(30)19-12-14-20(26)15-13-19/h3-15,17,24H,16H2,1-2H3 |
Clé InChI |
QHIKJEKWFYUUDU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)N(C4=CC=CC=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961653.png)
![N-(4-ethoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961654.png)
![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961656.png)
![5,7-Dimethyl-2-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14961662.png)
![Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate](/img/structure/B14961667.png)
![(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14961682.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide](/img/structure/B14961692.png)
![9-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961698.png)
![2-Methoxyethyl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961704.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14961717.png)
![N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B14961727.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide](/img/structure/B14961730.png)
![2-(methylsulfanyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961741.png)
